molecular formula C24H32O8 B1678780 Rabdosin B CAS No. 84304-92-7

Rabdosin B

Cat. No. B1678780
CAS RN: 84304-92-7
M. Wt: 448.5 g/mol
InChI Key: LUXJXSFHXOVGTA-DUAAMXSASA-N
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Description

Rabdosin B is an ent-kaurene diterpenoid . It has shown cytotoxic activity against three human tumour HepG2, GLC-82 and HL-60 cell lines . It induces significant DNA damage to HepG2 cells in a time- and dose-dependent manner .


Synthesis Analysis

Rabdosin B is purified from the air-dried aerial parts of Isodon japonica (Burm.f) Hara var. galaucocalyx (maxin) Hara . It has a biphasic, dose-dependent effect on root growth and a strong inhibitory effect on root hair development in lettuce seedlings .


Molecular Structure Analysis

The molecular formula of Rabdosin B is C24H32O8 . Its molecular weight is 448.51 .


Chemical Reactions Analysis

Rabdosin B has shown a biphasic, dose-dependent effect on root growth . Lower concentrations of Rabdosin B (20–80 μM) significantly promoted root growth, but its higher levels at 120–200 μM, by contrast, had inhibitory effects .


Physical And Chemical Properties Analysis

Rabdosin B is a powder . It has a molecular weight of 448.51 . It can be stored at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .

Scientific Research Applications

Regulation of Plant Growth and Development

Rabdosin B, an ent-kaurene diterpenoid, demonstrates a biphasic effect on plant growth, specifically in the roots of lettuce seedlings. At lower concentrations, Rabdosin B promotes root growth by increasing cell length in the mature region and boosting the mitotic activity of meristematic cells in seedlings' root tips. However, higher concentrations inhibit root growth by affecting both cell length and the division of meristematic cells. Furthermore, Rabdosin B inhibits root hair development in a dose-dependent manner and induces DNA damage, which leads to cell cycle retardation in the G2 and S phases (Ding et al., 2010).

Allelopathic Potential in Plants

Rabdosin B has been studied for its allelopathic potential, where it was found to influence root growth and root hair development in lettuce seedlings significantly. While Rabdosin B inhibits the root growth at higher concentrations, it also stimulates root growth at concentrations of 40-160 μmol·L-1. This suggests that Rabdosin B and other ent-kaurene diterpenes may play an important ecological role in their natural environments (Juan, 2008).

DNA Interaction and Damage

Research has shown that Rabdosin B interacts with DNA in cell systems, such as human liver cancer cells HepG2, and in cell-free systems. It induces DNA damage in a time and dose-dependent manner, which can be a direct motivation for cell proliferation inhibition and apoptosis. At low concentrations, Rabdosin B can induce a certain degree of DNA damage on calf thymus DNA, while at higher concentrations, it effectively cleaves pBR322 DNA (Guo-an, 2010).

Molecular Structure and Spectroscopic Characterization

Rabdosin B, alongside Rabdosinate, has been isolated and characterized using IR-NMR spectroscopy. Detailed computational studies using DFT/B3LYP method with 6-311++G(d,p) basis set have been conducted to understand its molecular geometry, vibrational frequencies, and chemical shift values. This in-depth characterization provides a comprehensive understanding of Rabdosin B’s molecular structure and properties (Wang & Wang, 2015).

Safety And Hazards

Rabdosin B is considered to be non-hazardous for transport .

Future Directions

Further investigations on the underlying mechanism revealed that the promotion effect of Rabdosin B at the lower concentrations resulted from increasing the cell length in the mature region and enhancing the mitotic activity of meristematic cells in seedlings’ root tips . In contrast, Rabdosin B at higher concentrations inhibited root growth by affecting both cell length in the mature region and division of meristematic cells .

properties

IUPAC Name

[(1S,1'R,3'S,5R,6S,7S,9S)-3'-acetyloxy-7-hydroxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8/c1-12-15-8-16(27)19-23(9-15,20(12)28)21(29)31-11-24(19)17(10-30-13(2)25)22(4,5)7-6-18(24)32-14(3)26/h15-19,27H,1,6-11H2,2-5H3/t15-,16+,17-,18+,19-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXJXSFHXOVGTA-DUAAMXSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CCC(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1[C@@]2(COC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)[C@H](CCC1(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rabdosin B

CAS RN

84304-92-7
Record name Rabdosin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084304927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
Y Takeda, H Otsuka - Studies in Natural Products Chemistry, 1995 - Elsevier
Publisher Summary Plants belonging to the genus Rabdosia (Labiatae) are perennial herbs distributed widely in the world, especially in eastern parts of Africa, India, the Himalayas, …
Number of citations: 51 www.sciencedirect.com
L Ding, H Jing, B Qin, L Qi, J Li, T Wang… - Journal of Chemical …, 2010 - Springer
… Figure 5a shows DNA content histograms of non-rabdosin B and rabdosin B-treated root tips. The proportion of cells in the S phase of rabdosin B-treated root tips was similar to that of …
Number of citations: 35 link.springer.com
T Wang, X Wang - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
… data of rabdosin B have been reported so far, as mentioned above rabdosin B and … could take as preliminary configurations of the rabdosin B for the full geometry optimization. …
Number of citations: 3 www.sciencedirect.com
MT Wang, CJ Liu, JC Li - Phytochemistry, 1990 - cabdirect.org
R. japonica [Plectranthus japonicus] is used as a home remedy for gastroenteric disorders in China. The structure previously proposed for rabdosin B from this species has been revised …
Number of citations: 6 www.cabdirect.org
W Tang, G Eisenbrand, W Tang… - Chinese Drugs of Plant …, 1992 - Springer
Several plants of the genus Rabdosia (Lamiaceae) that occur in China have been used in folk medicine as antitumor or antiinflammatory agents. None of these has been officially listed …
Number of citations: 0 link.springer.com
G Liu, L Ding, Y Yang, H Yang, Q Yang… - Research on chemical …, 2006 - Springer
… Rabdosin B (1 hydroxyl) and rabdosinate (no … , rabdosin B and oridonin were the most effective in inhibiting lipid peroxidation, followed by lasiokaurin and wangzaozin A. Rabdosin B …
Number of citations: 34 link.springer.com
JX WEI - Chinese Traditional and Herbal Drugs, 2018 - pesquisa.bvsalud.org
Objective To investigate the characteristics and mechanism of spironolactone ent-kaurane diterpene type diterpene rabdosin B (RB) induced HL-60 differentiation into mature …
Number of citations: 1 pesquisa.bvsalud.org
L Ding, Q Zhou, L Wang, W Wang, S Zhang… - Natural product …, 2011 - Taylor & Francis
… diterpenoids, for example, Rabdosin B and Epinodosin could be … -type diterpenoids Rabdosin B and Rabdosinate showed … the molecular skeleton of Rabdosin B and Rabdosinate itself …
Number of citations: 17 www.tandfonline.com
S Bai, X Jin, L Yang - Journal of Chemical Research, 2004 - journals.sagepub.com
… -epoxy-6,7-seco-ent-kaur-15-one1α,7-olide (2), (maoyecrystal K), together with five known diterpenoids, ie, effusanin A (3), isodonal (4), isodonoiol (5), rabdosinate (6) and rabdosin B (7…
Number of citations: 8 journals.sagepub.com
JX Zhang, ZA He, ZY Chen, YX Wang… - Journal of Asian …, 2009 - Taylor & Francis
Two new ent-kaurane diterpenoids, dayecrystals D–E (1–2), together with nine known compounds, isojaponin A (3), rabdosin A (4), lushanrubescensin J (5), wikstroemioidin B (6), …
Number of citations: 8 www.tandfonline.com

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